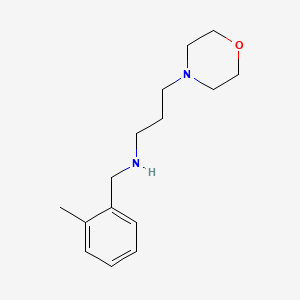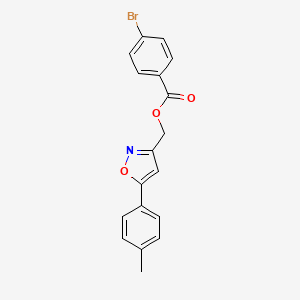
(2-Methyl-benzyl)-(3-morpholin-4-yl-propyl)-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to "(2-Methyl-benzyl)-(3-morpholin-4-yl-propyl)-amine" often involves condensation reactions, cyclization, and amination processes. For instance, compounds with morpholine structures have been synthesized through reactions involving morpholine and formaldehyde, further demonstrating the versatility and reactivity of morpholine derivatives in chemical synthesis (Kotan & Yüksek, 2016). Similarly, epoxide-mediated Stevens rearrangements have been utilized to create polysubstituted morpholin-2-ones, showcasing a method for synthesizing complex morpholine derivatives through tandem formation of C-N, C-O, and C-C bonds (Jin, Yu, Qin, & Tian, 2019).
Molecular Structure Analysis
The molecular structure of morpholine derivatives, such as those related to "(2-Methyl-benzyl)-(3-morpholin-4-yl-propyl)-amine," can be characterized by various spectroscopic techniques including IR, NMR, and X-ray crystallography. These methods provide insights into the compound's stereochemistry, conformation, and electronic structure. For example, spectroscopic studies and crystal structure analysis of a Schiff base morpholine derivative revealed the importance of intramolecular hydrogen bonding on its tautomeric properties, emphasizing the structural features of morpholine-based compounds (Ünver, Yıldız, Ocak, & Durlu, 2008).
Chemical Reactions and Properties
Morpholine derivatives engage in a variety of chemical reactions, demonstrating a range of reactivities that can be tailored for specific applications. The Buchwald–Hartwig amination is a notable reaction, allowing for the synthesis of complex quinolines involving morpholine, indicating the functional versatility and reactivity of morpholine-containing compounds (Bonacorso et al., 2018).
Applications De Recherche Scientifique
Medicinal Chemistry and Pharmacology
Morpholine Derivatives and Pharmacological Interest
Morpholine and its derivatives, including compounds structurally related to "(2-Methyl-benzyl)-(3-morpholin-4-yl-propyl)-amine," have been explored for their broad spectrum of pharmacological activities. These activities include anticancer, antifungal, antihypertensive, antiulcer, antipsychotic, and antiviral properties. The presence of the morpholine ring in various organic compounds has been developed for diverse pharmacological activities, suggesting that modifications on the morpholine scaffold can lead to the discovery of new therapeutic agents (Asif & Imran, 2019).
Organic Synthesis
Synthetic Applications
The compound "(2-Methyl-benzyl)-(3-morpholin-4-yl-propyl)-amine" can serve as a precursor or intermediate in organic synthesis, contributing to the synthesis of a wide range of bioactive molecules. Research on related compounds, such as methyl-2-formyl benzoate, highlights the role of such compounds as bioactive precursors in organic synthesis, with applications in developing pharmaceuticals due to their pharmacological activities (Farooq & Ngaini, 2019).
Material Science
Optoelectronics and OLEDs
Compounds with benzoxazole, benzimidazole, and similar heterocyclic frameworks have shown significant potential in material science, especially in optoelectronics and organic light-emitting diodes (OLEDs). The development of materials based on these heterocyclic compounds for OLED applications demonstrates the importance of such chemical structures in advancing technology for display and lighting applications. This research area suggests that derivatives of "(2-Methyl-benzyl)-(3-morpholin-4-yl-propyl)-amine" might also find applications in material science, particularly if they contain functional groups conducive to electronic and photonic properties (Squeo & Pasini, 2020).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[(2-methylphenyl)methyl]-3-morpholin-4-ylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c1-14-5-2-3-6-15(14)13-16-7-4-8-17-9-11-18-12-10-17/h2-3,5-6,16H,4,7-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCMLIHBRXOFVFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNCCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methyl-benzyl)-(3-morpholin-4-yl-propyl)-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2495698.png)
![5,6,7,8-Tetrahydropyrido[1,2-c]pyrimidine-1,3-dione](/img/structure/B2495701.png)

![N-benzyl-2-(1-oxo-4-thiomorpholino-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2495704.png)

![1-[(3As,6aS)-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrol-5-yl]-2-chloropropan-1-one](/img/structure/B2495706.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)piperidine-4-carboxamide](/img/structure/B2495708.png)

![6-(3-Chlorophenyl)-2-(2-ethoxyethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2495710.png)


![5-Bromo-2-[1-(cyclobutylmethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2495719.png)
![2,6-dichloro-N-{2-[(ethylamino)methyl]phenyl}pyridine-4-carboxamide hydrochloride](/img/structure/B2495720.png)